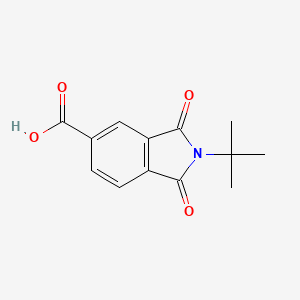

2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds with tert-butyl groups and carboxylic acid functionalities has been reported. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either pure cis or trans acid, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Similarly, a scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid was described, with a key cyclopropanation step controlled by the functional group at C-α . These studies demonstrate the feasibility of synthesizing complex bicyclic structures with tert-butyl carboxylate groups, which could be relevant to the synthesis of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid.

Molecular Structure Analysis

The molecular structure of tert-butyl-containing compounds has been elucidated using various techniques. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Another study on tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate used DFT to optimize the structure and X-ray single crystal diffraction to confirm the molecular structure . These analyses provide a foundation for understanding the molecular structure of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid by analogy.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid. However, the synthesis of related compounds involves various chemical reactions, such as intramolecular lactonization , cyclopropanation , and complexation with metal ions . These reactions highlight the reactivity of tert-butyl carboxylate-containing compounds and their potential to undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-containing compounds can be inferred from their molecular structures and synthesis methods. For example, the conformational flexibility and binding affinity towards metal ions of p-tert-Butylcalix arene hexacarboxylic acid suggest that similar tert-butyl carboxylic acids may also exhibit unique binding properties . The use of DFT studies to reveal physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals, provides a computational approach to predict the behavior of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid .

Wissenschaftliche Forschungsanwendungen

1. Pharmaceutical Synthesis

N-isoindoline-1,3-diones heterocycles have gained significant attention for their potential use in pharmaceutical synthesis . The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .

2. Herbicides

3. Colorants and Dyes

4. Polymer Additives

5. Organic Synthesis

Safety And Hazards

Eigenschaften

IUPAC Name |

2-tert-butyl-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-13(2,3)14-10(15)8-5-4-7(12(17)18)6-9(8)11(14)16/h4-6H,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMWXWYNYYVTMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386077 |

Source

|

| Record name | 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid | |

CAS RN |

57151-82-3 |

Source

|

| Record name | 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine](/img/structure/B1334784.png)

![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)

![3-Nitro-5-[(3-phenylpropyl)thio]aniline](/img/structure/B1334811.png)